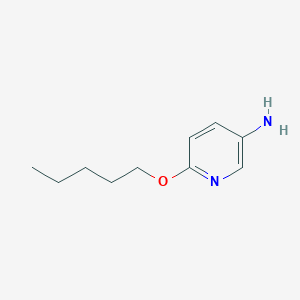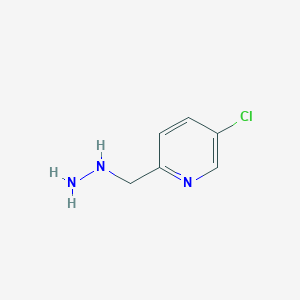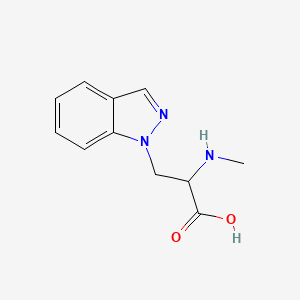
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C9H13F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclohexanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The synthetic route typically includes the following steps:
Oxidation of Cyclohexane or Alkylcyclohexane: This step involves the oxidation of cyclohexane or alkylcyclohexane to produce cyclohexanone derivatives.
Hydrogenation of Phenols: Another method involves the hydrogenation of phenols to obtain cyclohexanone derivatives.
Alkylation of Cyclohexanone: The final step involves the alkylation of cyclohexanone with a trifluoromethyl group to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. Large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Substitution reactions can introduce different functional groups into the cyclohexanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Cyclohexanone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)cyclohexan-1-one: Similar structure but lacks the methyl group.
4-(Trifluoromethyl)cyclohexanol: The ketone group is reduced to an alcohol.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: The ketone group is oxidized to a carboxylic acid.
Uniqueness
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclohexanone ring. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11F3O |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
4-methyl-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
MFYHUNKZUHPJNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)


![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)
